molecular formula C18H12Cl2FN3O2 B5619203 N-(3,5-dichlorophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N-(3,5-dichlorophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No. B5619203
M. Wt: 392.2 g/mol
InChI Key: BXWNHBGAFPISGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes starting from commercially available materials. For instance, a novel synthesis method for a related TSPO ligand was achieved in four steps, indicating a complex yet feasible synthesis pathway for similar acetamide derivatives (Cheung et al., 2014). Such methods typically involve various chemical reactions, purification, and sometimes, the introduction of specific functional groups to achieve the desired molecular structure.

Molecular Structure Analysis

Molecular structure analysis of acetamide derivatives often involves X-ray diffraction and spectroscopic methods. The crystal structures of similar compounds have been characterized to reveal hydrogen bonding patterns and molecular conformation (Narayana et al., 2016). Such studies provide insights into the 3D arrangement of atoms in the molecule and its potential interaction with other molecules.

Chemical Reactions and Properties

Acetamides undergo various chemical reactions, influencing their chemical properties. The synthesis and characterization of related compounds, including their reaction mechanisms and intermediate formations, are critical for understanding their chemical behavior (Sunder et al., 2013). These reactions can include substitutions, additions, and other transformations essential for modifying the chemical structure for specific purposes.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline form, are crucial for their application in various fields. The physicochemical properties can influence the compound's behavior in biological systems, its stability, and its suitability for certain applications (Euler et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for functional group modifications, are essential for designing compounds with specific functions. Studies on related compounds can shed light on these aspects, guiding the development of new materials and drugs (Lee et al., 2007).

properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2FN3O2/c19-12-7-13(20)9-15(8-12)22-17(25)10-24-18(26)6-5-16(23-24)11-1-3-14(21)4-2-11/h1-9H,10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWNHBGAFPISGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dichlorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

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